molecular formula C8H15BrO B2948691 rac-(2R,4r,6S)-4-(bromomethyl)-2,6-dimethyloxane, cis CAS No. 2137099-16-0

rac-(2R,4r,6S)-4-(bromomethyl)-2,6-dimethyloxane, cis

Cat. No. B2948691
CAS RN: 2137099-16-0
M. Wt: 207.111
InChI Key: HQTDLPJLQXNLEL-JIGDXULJSA-N
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Description

Rac-(2R,4r,6S)-4-(bromomethyl)-2,6-dimethyloxane, cis is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a chiral molecule, meaning it has a non-superimposable mirror image, and is commonly referred to as a racemic mixture.

Mechanism of Action

The mechanism of action of rac-(2R,4r,6S)-4-(bromomethyl)-2,6-dimethyloxane, cis is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA synthesis and repair, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that rac-(2R,4r,6S)-4-(bromomethyl)-2,6-dimethyloxane, cis has a low toxicity profile and does not cause significant adverse effects in animal models. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using rac-(2R,4r,6S)-4-(bromomethyl)-2,6-dimethyloxane, cis in lab experiments is its potential as a radioligand for PET imaging studies. Additionally, its low toxicity profile makes it a promising candidate for further investigation in medicinal chemistry. However, its synthesis can be challenging, and the separation of its cis and trans isomers can be time-consuming and costly.

Future Directions

There are several future directions for the study of rac-(2R,4r,6S)-4-(bromomethyl)-2,6-dimethyloxane, cis. One area of interest is the development of more efficient and cost-effective synthesis methods. Additionally, further investigation is needed to fully understand its mechanism of action and potential applications in medicinal chemistry. Its potential as a radioligand for PET imaging studies also warrants further investigation.

Synthesis Methods

The synthesis of rac-(2R,4r,6S)-4-(bromomethyl)-2,6-dimethyloxane, cis involves the reaction of 2,6-dimethyl-4-hydroxy-3-pyridinemethanol with hydrobromic acid and acetic anhydride. The resulting product is a racemic mixture of cis and trans isomers, which can be separated using chiral chromatography.

Scientific Research Applications

Rac-(2R,4r,6S)-4-(bromomethyl)-2,6-dimethyloxane, cis has been studied for its potential applications in medicinal chemistry. It has been shown to have antitumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, it has been investigated for its potential use as a radioligand for imaging studies in positron emission tomography (PET).

properties

IUPAC Name

(2S,6R)-4-(bromomethyl)-2,6-dimethyloxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO/c1-6-3-8(5-9)4-7(2)10-6/h6-8H,3-5H2,1-2H3/t6-,7+,8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTDLPJLQXNLEL-DHBOJHSNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(C[C@@H](O1)C)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,6S)-4-(bromomethyl)-2,6-dimethyloxane

CAS RN

2137099-16-0
Record name rac-(2R,4r,6S)-4-(bromomethyl)-2,6-dimethyloxane
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